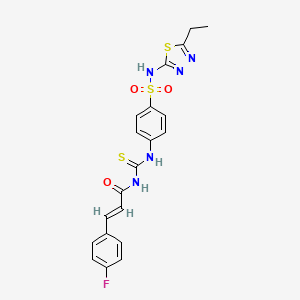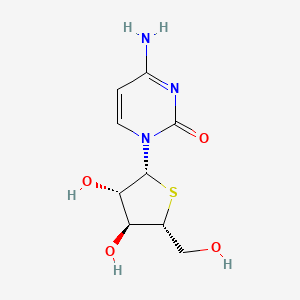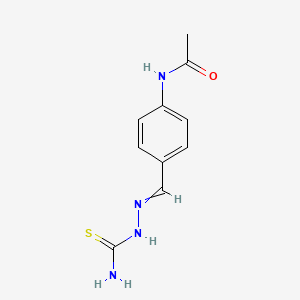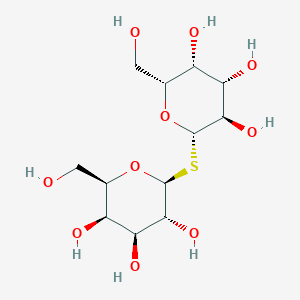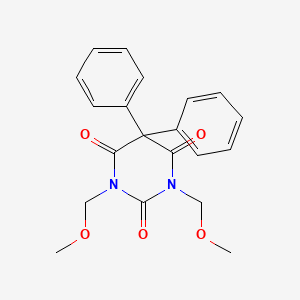
T-2000
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von T-2000 umfasst die Reaktion von 5,5-Diphenylbarbitursäure mit Methoxymethylchlorid in Gegenwart einer Base wie Natriumhydrid. Die Reaktion wird typischerweise in einem aprotischen Lösungsmittel wie Dimethylformamid bei einer Temperatur von etwa 0-5 °C durchgeführt. Das Produkt wird anschließend durch Umkristallisationstechniken gereinigt, um hochreines this compound zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und Durchflusssysteme, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Effizienz zu maximieren und die Produktionskosten zu minimieren. Das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, um sicherzustellen, dass es die erforderlichen Spezifikationen erfüllt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
T-2000 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann zu verschiedenen Oxidationsprodukten oxidiert werden, abhängig vom Oxidationsmittel und den verwendeten Bedingungen.
Reduktion: Die Reduktion von this compound kann zur Bildung reduzierter Derivate führen, die unterschiedliche pharmakologische Eigenschaften aufweisen können.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine oder mehrere seiner funktionellen Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid. Die Reaktionen werden typischerweise unter sauren oder basischen Bedingungen durchgeführt.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet, oft in wasserfreien Lösungsmitteln wie Tetrahydrofuran.
Substitution: Substitutionsreaktionen können mit verschiedenen Nukleophilen oder Elektrophilen durchgeführt werden, abhängig vom gewünschten Produkt.
Hauptsächlich gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind verschiedene oxidierte, reduzierte und substituierte Derivate von this compound. Diese Derivate können unterschiedliche physikalische und chemische Eigenschaften aufweisen, die für verschiedene Anwendungen genutzt werden können.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: this compound wird als Reagenz in der organischen Synthese und als Standardverbindung in der analytischen Chemie verwendet.
Biologie: Es wird in Studien zur Funktion und Modulation von Gamma-Aminobuttersäure-Rezeptoren eingesetzt.
Industrie: this compound wird bei der Entwicklung neuer Materialien und als Bestandteil in verschiedenen industriellen Prozessen eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Agonismus an Gamma-Aminobuttersäure-Rezeptoren. Es bindet an diese Rezeptoren und verstärkt die inhibitorischen Wirkungen von Gamma-Aminobuttersäure, was zu einer Verringerung der neuronalen Erregbarkeit führt. Dieser Mechanismus ist für seine Antikonvulsiva- und neuroprotektiven Eigenschaften verantwortlich. Zu den beteiligten molekularen Zielstrukturen gehören Gamma-Aminobuttersäure-Rezeptoruntereinheiten, die Teil der inhibitorischen Signalwege des zentralen Nervensystems sind .
Wissenschaftliche Forschungsanwendungen
T-2000 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reagent in organic synthesis and as a standard compound in analytical chemistry.
Biology: It is used in studies related to gamma-aminobutyric acid receptor function and modulation.
Industry: this compound is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
T-2000 exerts its effects by acting as an agonist at gamma-aminobutyric acid receptors. It binds to these receptors and enhances the inhibitory effects of gamma-aminobutyric acid, leading to a reduction in neuronal excitability. This mechanism is responsible for its anticonvulsant and neuroprotective properties. The molecular targets involved include gamma-aminobutyric acid receptor subunits, which are part of the central nervous system’s inhibitory pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Phenobarbital: Ein weiteres Barbiturat mit Antikonvulsiva-Eigenschaften.
Diazepam: Ein Benzodiazepin, das ebenfalls auf Gamma-Aminobuttersäure-Rezeptoren wirkt.
Valproinsäure: Ein Antikonvulsivum, das über mehrere Mechanismen wirkt, darunter die Modulation von Gamma-Aminobuttersäure.
Einzigartigkeit
T-2000 ist einzigartig aufgrund seiner spezifischen chemischen Struktur, die es ihm ermöglicht, als potenter Gamma-Aminobuttersäure-Rezeptoragonist mit hoher Bioverfügbarkeit nach oraler Verabreichung zu wirken. Im Gegensatz zu einigen anderen Antikonvulsiva besitzt this compound einen ausgeprägten Diphenylmethan-Rest, der zu seinem einzigartigen pharmakologischen Profil beiträgt .
Eigenschaften
CAS-Nummer |
97846-21-4 |
|---|---|
Molekularformel |
C20H20N2O5 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
1,3-bis(methoxymethyl)-5,5-diphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H20N2O5/c1-26-13-21-17(23)20(15-9-5-3-6-10-15,16-11-7-4-8-12-16)18(24)22(14-27-2)19(21)25/h3-12H,13-14H2,1-2H3 |
InChI-Schlüssel |
RRFBTKHQZRCRSS-UHFFFAOYSA-N |
SMILES |
COCN1C(=O)C(C(=O)N(C1=O)COC)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
COCN1C(=O)C(C(=O)N(C1=O)COC)(C2=CC=CC=C2)C3=CC=CC=C3 |
Aussehen |
Solid powder |
Key on ui other cas no. |
97846-21-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1,3-D-5,5-DBA 1,3-dimethoxymethyl-5,5-diphenylbarbituric acid DMMDPB compound |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

